molecular formula C21H21N3O5S B4033992 1-(3-methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine CAS No. 524033-50-9

1-(3-methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B4033992
CAS No.: 524033-50-9
M. Wt: 427.5 g/mol
InChI Key: OPWZBHVRNXGYJF-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a methoxy-nitrophenyl group and a naphthalenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes:

    Nitration and Methoxylation: Starting with a phenyl ring, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. Methoxylation is then achieved using methanol and a suitable catalyst.

    Piperazine Formation: The intermediate product is reacted with piperazine under controlled conditions to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 1-(3-methoxy-4-aminophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine.

    Oxidation: 1-(3-hydroxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The methoxy and nitro groups can influence the compound’s binding affinity and selectivity.

    Materials Science: In materials science, the compound’s electronic properties are crucial. The conjugated system formed by the naphthalenesulfonyl and methoxy-nitrophenyl groups can facilitate electron transport, making it useful in electronic devices.

Comparison with Similar Compounds

    1-(3-Methoxy-4-nitrophenyl)piperazine: Lacks the naphthalenesulfonyl group, which may result in different chemical and physical properties.

    4-(Naphthalen-2-ylsulfonyl)piperazine: Lacks the methoxy-nitrophenyl group, affecting its reactivity and applications.

    1-(4-Nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine: Similar but without the methoxy group, which can influence its electronic properties and reactivity.

Uniqueness: 1-(3-Methoxy-4-nitrophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both the methoxy-nitrophenyl and naphthalenesulfonyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-29-21-15-18(7-9-20(21)24(25)26)22-10-12-23(13-11-22)30(27,28)19-8-6-16-4-2-3-5-17(16)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWZBHVRNXGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163470
Record name Piperazine, 1-(3-methoxy-4-nitrophenyl)-4-(2-naphthalenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524033-50-9
Record name Piperazine, 1-(3-methoxy-4-nitrophenyl)-4-(2-naphthalenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524033-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(3-methoxy-4-nitrophenyl)-4-(2-naphthalenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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